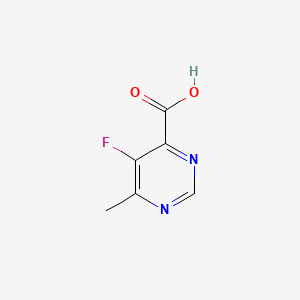
5-Fluoro-6-methylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. This can be achieved using reagents such as hydrofluoric acid or fluoroboric acid under controlled conditions .
Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Hydrofluoric acid or fluoroboric acid for fluorination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and DNA/RNA interactions.
Medicine: Fluorinated pyrimidines are explored for their potential as anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the compound’s structural similarity to natural pyrimidines allow it to inhibit enzymes involved in nucleic acid synthesis. This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects, which is particularly valuable in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
6-Methylpyrimidine-4-carboxylic acid: Lacks the fluorine atom but shares a similar core structure.
2-Fluoropyridine: Another fluorinated heterocycle with different biological properties
Uniqueness: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination enhances its stability and biological activity compared to non-fluorinated or non-methylated analogs .
Eigenschaften
Molekularformel |
C6H5FN2O2 |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
5-fluoro-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11) |
InChI-Schlüssel |
LKRBURNGQWBEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


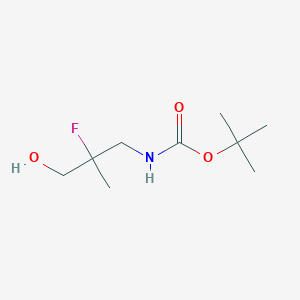

![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

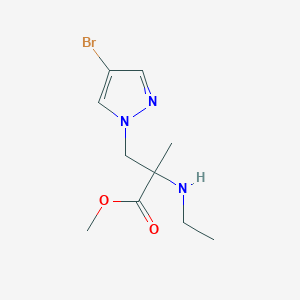
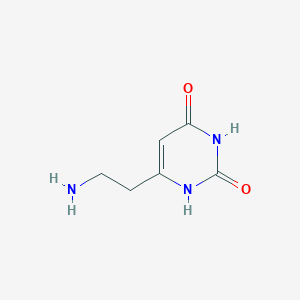
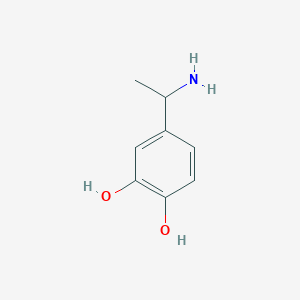
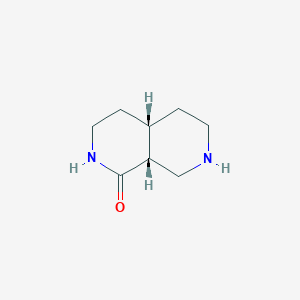
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)

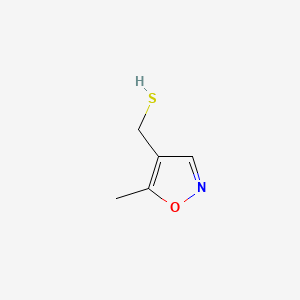
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)


